- Dehydrogenative desaturation-relay via formation of multicenter-stabilized radical intermediatesNature Communications, 2017, 8(1), 1-8,
Cas no 95416-60-7 (3-(3-methylphenyl)propanal)

3-(3-methylphenyl)propanal structure
Produktname:3-(3-methylphenyl)propanal
3-(3-methylphenyl)propanal Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Benzenepropanal,3-methyl-
- 3-(3-METHYLPHENYL)PROPANAL
- 3-(3-Methylphenyl)propionaldehyde
- 3-(M-TOLYL)PROPANAL
- BENZENEPROPANAL, 3-METHYL-
- 3-Methylbenzenepropanal
- 3-M-TOLYL-PROPIONALDEHYDE
- 3-(3'-Methylphenyl)propionaldehyde
- 4286AF
- AB42263
- 3-Methylbenzenepropanal (ACI)
- AKOS011898120
- MFCD07772907
- DB-356417
- CS-13144
- EN300-1234536
- SCHEMBL65650
- DTXSID60440261
- CS-B1501
- 95416-60-7
- 3-(3-methylphenyl)propanal
-
- MDL: MFCD07772907
- Inchi: 1S/C10H12O/c1-9-4-2-5-10(8-9)6-3-7-11/h2,4-5,7-8H,3,6H2,1H3
- InChI-Schlüssel: MRAFYMRFDJVPRW-UHFFFAOYSA-N
- Lächelt: O=CCCC1C=C(C)C=CC=1
Berechnete Eigenschaften
- Genaue Masse: 148.088815002g/mol
- Monoisotopenmasse: 148.088815002g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 1
- Schwere Atomanzahl: 11
- Anzahl drehbarer Bindungen: 3
- Komplexität: 120
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topologische Polaroberfläche: 17.1
Experimentelle Eigenschaften
- Dichte: 0.972
- Siedepunkt: 224.4°Cat760mmHg
- Flammpunkt: 98.8°C
- PSA: 17.07000
- LogP: 2.12650
3-(3-methylphenyl)propanal Sicherheitsinformationen
- Signalwort:warning
- Gefahrenhinweis: H303 kann durch Einnahme schädlich sein +h313 kann durch Hautkontakt schädlich sein +h333 kann durch Einatmen schädlich sein
- Warnhinweis: P264+P280+P305+P351+P338+P337+P313
- Sicherheitshinweise: H303+H313+H333
- Lagerzustand:Store at recommended temperature
3-(3-methylphenyl)propanal Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB90321-5G |
3-(3-methylphenyl)propanal |
95416-60-7 | 95% | 5g |
¥ 7,326.00 | 2023-04-12 | |
abcr | AB368253-2 g |
3-(3-Methylphenyl)propionaldehyde; 97% |
95416-60-7 | 2g |
€753.20 | 2022-03-02 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1066840-1g |
3-(3-Methylphenyl)propionaldehyde |
95416-60-7 | 98% | 1g |
¥3996 | 2023-04-12 | |
Enamine | EN300-1234536-0.05g |
3-(3-methylphenyl)propanal |
95416-60-7 | 0.05g |
$827.0 | 2023-05-26 | ||
Enamine | EN300-1234536-2.5g |
3-(3-methylphenyl)propanal |
95416-60-7 | 2.5g |
$1931.0 | 2023-05-26 | ||
Enamine | EN300-1234536-5000mg |
3-(3-methylphenyl)propanal |
95416-60-7 | 5000mg |
$1614.0 | 2023-10-02 | ||
A2B Chem LLC | AI68336-5g |
3-(3-Methylphenyl)propionaldehyde |
95416-60-7 | 97% | 5g |
$1131.00 | 2024-07-18 | |
abcr | AB368253-5g |
3-(3-Methylphenyl)propionaldehyde, 97%; . |
95416-60-7 | 97% | 5g |
€1624.00 | 2024-04-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB90321-500mg |
3-(3-methylphenyl)propanal |
95416-60-7 | 95% | 500mg |
¥2570.0 | 2024-04-16 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB90321-100mg |
3-(3-methylphenyl)propanal |
95416-60-7 | 95% | 100mg |
¥770.0 | 2024-04-16 |
3-(3-methylphenyl)propanal Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Benzyltriethylammonium chloride , Sodium bicarbonate Catalysts: Palladium diacetate Solvents: Dimethylformamide ; 5 h, 50 °C
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: 2-Iodoxybenzoic acid Solvents: Tetrahydrofuran ; 5 h, reflux
Referenz
- Lewis Acid Catalyzed Cyclizations of Epoxidized Baylis-Hillman Products: A Straightforward Synthesis of Octahydro-benzo[e]azulenesEuropean Journal of Organic Chemistry, 2015, 2015(24), 5453-5463,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Rhodium Solvents: Toluene , Water ; 3 MPa, rt → 50 °C; 24 h, 50 °C
Referenz
- Phosphorus coordinated Rh single-atom sites on nanodiamond as highly regioselective catalyst for hydroformylation of olefinsNature Communications, 2021, 12(1),,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Benzyltriethylammonium chloride , Sodium bicarbonate Catalysts: Palladium diacetate Solvents: Dimethylformamide ; 12 h, 40 °C; 40 °C → rt
1.2 Solvents: Water ; 0 °C
1.2 Solvents: Water ; 0 °C
Referenz
- Synthesis and in vitro antiproliferative activity of C5-benzyl substituted 2-amino-pyrrolo[2,3-d]pyrimidines as potent Hsp90 inhibitorsBioorganic & Medicinal Chemistry Letters, 2017, 27(2), 237-241,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Dicarbonylrhodium acetylacetonate , N,N′-[Propylidenebis(3-methyl-1H-indole-2,7-diyl)]bis[4-[(11bS)-dinaphtho[2,1-d:… (compound with Rh) Solvents: Dichloromethane ; 72 h, 20 bar, rt
Referenz
- Beyond Classical Reactivity Patterns: Hydroformylation of Vinyl and Allyl Arenes to Valuable β- and γ-Aldehyde Intermediates Using Supramolecular CatalysisJournal of the American Chemical Society, 2014, 136(23), 8418-8429,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Sodium bicarbonate Catalysts: Tetrabutylammonium chloride Solvents: Dimethylformamide ; 10 min, rt
1.2 Catalysts: Palladium diacetate Solvents: Dimethylformamide ; 18 h, 30 °C
1.2 Catalysts: Palladium diacetate Solvents: Dimethylformamide ; 18 h, 30 °C
Referenz
- Asymmetric synthesis of 3-oxa-15-deoxy-16-(m-tolyl)-17,18,19,20-tetranorisocarbacyclin and its neuroprotective analogue 15-deoxy-16-(m-tolyl)-17,18,19,20-tetranorisocarbacyclin based on the conjugate addition-azoalkene-asymmetric olefination strategyChemistry - A European Journal, 2007, 13(6), 1784-1795,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,3,5,7-cyclooctatetraene]dirhodium , (R,R)-Ph-BPE Solvents: Toluene ; 15 h, 80 °C
Referenz
- Accessible protocol for asymmetric hydroformylation of vinylarenes using formaldehydeOrganic & Biomolecular Chemistry, 2015, 13(16), 4632-4636,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Dess-Martin periodinane Catalysts: Trifluoroacetic acid Solvents: Dichloromethane ; 0 °C; 20 h, rt
Referenz
- Preparation of phenylalkyl pyridinyl alkynes for treating gestroesophageal reflux disease (GERD), World Intellectual Property Organization, , ,
Herstellungsverfahren 9
Reaktionsbedingungen
Referenz
- Synthesis and biological activity of new 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) synthase inhibitors: 2-oxetanones with a side chain mimicking the folded structure of 1233AChemical & Pharmaceutical Bulletin, 1994, 42(3), 512-20,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 0 °C → rt; 3 h, rt
Referenz
- Preparation of sulfonylaminophenylpropanoic acid derivatives as Nrf2 regulators, World Intellectual Property Organization, , ,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Benzyltriethylammonium chloride , Sodium bicarbonate Catalysts: Palladium diacetate Solvents: Dimethylformamide ; 5 h, 50 °C
Referenz
- Nickel-catalyzed reductive defluorination of iodo allylic gem-difluorides: allenyl monofluoride synthesisChemical Communications (Cambridge, 2022, 58(12), 1970-1973,
Herstellungsverfahren 12
Reaktionsbedingungen
Referenz
- Bronsted Acid-Catalyzed in situ Formation of Acyclic Tertiary Enamides and Its Application to the Preparation of Diverse Nitrogen-Containing Heterocyclic CompoundsOrganic Letters, 2023, 25(32), 5929-5934,
Herstellungsverfahren 13
Reaktionsbedingungen
Referenz
- Palladium-catalyzed vinylation of organic halides under solid-liquid phase transfer conditionsJournal of the Chemical Society, 1984, (19), 1287-9,
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Benzyltriethylammonium chloride , Sodium bicarbonate Catalysts: Palladium diacetate Solvents: Dimethylformamide ; 12 h, 40 °C
Referenz
- Preparation of pyrrolo-pyrimidine derivatives as anticancer agents, Korea, , ,
Herstellungsverfahren 15
Reaktionsbedingungen
Referenz
- Palladium-catalyzed arylation of allylic alcohols: highly selective synthesis of β-aromatic carbonyl compounds or β-aromatic α,β-unsaturated alcoholsTetrahedron Letters, 1991, 32(19), 2121-4,
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Reagents: Pyridinium chlorochromate Solvents: Tetrahydrofuran ; rt; 16 h, rt
Referenz
- Intramolecular, Interrupted Homo-Nazarov Cascade Biscyclizations to Angular (Hetero)Aryl-Fused PolycyclesChemistry - A European Journal, 2022, 28(52),,
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; rt; 2 h, rt
Referenz
- Asymmetric Synthesis of Structurally Sophisticated Spirocyclic Pyrano[2,3-c]pyrazole Derivatives Bearing a Chiral Quaternary Carbon CenterOrganic Letters, 2022, 24(29), 5474-5479,
Herstellungsverfahren 18
Reaktionsbedingungen
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; 0 °C; 0 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; rt
Referenz
- Access to Trisubstituted Fluoroalkenes by Ruthenium-Catalyzed Cross-MetathesisAdvanced Synthesis & Catalysis, 2021, 363(8), 2140-2147,
Herstellungsverfahren 19
Reaktionsbedingungen
Referenz
- Preparation of tetrahydropyrazolopyridines as orexin receptor antagonists., World Intellectual Property Organization, , ,
Herstellungsverfahren 20
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]dirhodium , Sodium dodecylbenzenesulfonate , Benzenesulfonic acid, 2-[[bis[2-(diphenylphosphino)ethyl]amino]carbonyl]-, sodiu… Solvents: Toluene , Water ; 36 h, 4 MPa, 60 °C
Referenz
- Synthesis of rac-α-aryl propionaldehydes via branched-selective hydroformylation of terminal arylalkenes using water-soluble Rh-PNP catalystChinese Chemical Letters, 2022, 33(2), 830-834,
3-(3-methylphenyl)propanal Raw materials
3-(3-methylphenyl)propanal Preparation Products
3-(3-methylphenyl)propanal Verwandte Literatur
-
Alberto Villa,Nikolaos Dimitratos,Carine E. Chan-Thaw,Ceri Hammond,Gabriel M. Veith,Di Wang,Maela Manzoli,Laura Prati,Graham J. Hutchings Chem. Soc. Rev., 2016,45, 4953-4994
-
2. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
Adam Le Gresley,Gilbert Ampem,Martin Grootveld,Benita C. Percival,Declan P. Naughton Food Funct., 2019,10, 7952-7966
-
S. Ahmed Chem. Commun., 2009, 6421-6423
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:95416-60-7)3-(3-methylphenyl)propanal

Reinheit:99%
Menge:10g
Preis ($):1655.0